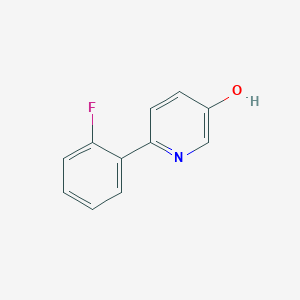

6-(2-Fluorophenyl)pyridin-3-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

OLEDs and Photophysical Properties

Research on derivatives of 6-(2-Fluorophenyl)pyridin-3-ol, such as complexes bearing ligands related to this compound, has demonstrated significant applications in OLEDs. For instance, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to the pyridine, resulting in Ir(III) complexes with improved solubility and emission properties suitable for green-emitting OLEDs with high efficiency and brightness (Cho et al., 2010). Liao et al. (2018) further developed diiridium complexes with bridging pyrazolates, based on functional 2‐pyrazolyl‐6‐phenyl pyridine chelates, which exhibited superior performance in OLEDs due to their stable and efficient emission characteristics (Liao et al., 2018).

Catalysis and Chemical Synthesis

In catalysis, Crosby et al. (2009) reported on the activation of C-H bonds by a Pt(II) complex with a ligand featuring a 4-fluorophenyl group, illustrating the delicate balance between sp2 and sp3 C-H bond activation and highlighting potential applications in the synthesis of cyclometalated complexes (Crosby et al., 2009).

Molecular Sensors

Compounds related to this compound have been explored as molecular sensors. Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and reversible fluorescence switching in response to pH changes, showcasing the potential of such compounds in developing fluorescent pH sensors (Yang et al., 2013).

Material Science

In material science, the structural and electronic properties of this compound derivatives have been leveraged to develop advanced materials. For example, Xie et al. (2010) synthesized asymmetric 2,6-bis(arylimino)pyridines with alkyl and halogen substituents, demonstrating their high activity and selectivity in ethylene oligomerization, which could be tuned by the synergism of steric and electronic effects (Xie et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOGXMMTHAGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630978 | |

| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-49-1 | |

| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.